molecular formula C10H9ClN2O B1521310 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one CAS No. 1037152-84-3

2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one

Cat. No.: B1521310
CAS No.: 1037152-84-3
M. Wt: 208.64 g/mol
InChI Key: GIIPPRSBUWRMAQ-UHFFFAOYSA-N
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Description

2-Chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one is a chemical compound characterized by its unique molecular structure, which includes a pyrrolopyridine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with chloroacetic acid under specific conditions to introduce the chloro group[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_2{Synthesis, crystal structure, DFT, vibrational properties, Hirshfeld ...](https://www.x-mol.com/paper/1657616864926584832?adv).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_2{Synthesis, crystal structure, DFT, vibrational properties, Hirshfeld ...](https://www.x-mol.com/paper/1657616864926584832?adv).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted pyrrolopyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one can act as inhibitors for various biological targets, including fibroblast growth factor receptors (FGFRs)[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ](https://pubsrscorg/en/content/articlelanding/2021/ra/d1ra02660g){{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Medicine: The compound and its derivatives are being studied for their potential therapeutic effects. Their ability to modulate biological pathways makes them candidates for drug development.

Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one

  • 3-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol

Uniqueness: 2-Chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one stands out due to its specific structural features and its ability to act as a versatile intermediate in organic synthesis. Its unique pyrrolopyridine core and chloro group contribute to its distinct chemical properties and biological activities.

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Properties

IUPAC Name

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6(11)9(14)8-5-13-10-7(8)3-2-4-12-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIPPRSBUWRMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CNC2=C1C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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